![molecular formula C22H25N3O4S B3307346 4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 933003-97-5](/img/structure/B3307346.png)
4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide
Vue d'ensemble
Description
4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sGC (soluble guanylate cyclase) activators and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide 41-2272 acts as an allosteric activator of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The activation of sGC by this compound 41-2272 leads to an increase in cGMP levels, which in turn activates protein kinase G (PKG) and other downstream signaling pathways.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to exhibit a range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. This molecule has also been shown to improve cardiac function and reduce myocardial ischemia-reperfusion injury in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide 41-2272 in laboratory experiments is its specificity for sGC activation, which allows for the study of cGMP-mediated signaling pathways. However, one limitation of using this molecule is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Orientations Futures
There are several potential future directions for research on 4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide 41-2272. One area of interest is the development of novel sGC activators with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the role of this compound 41-2272 in the treatment of cardiovascular diseases, such as heart failure and myocardial infarction. Finally, the potential therapeutic applications of this molecule in other disease states, such as pulmonary hypertension and inflammatory disorders, warrant further investigation.
Applications De Recherche Scientifique
4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide 41-2272 has been extensively studied in the field of cardiovascular research due to its ability to activate sGC and increase the production of cyclic guanosine monophosphate (cGMP). This molecule has been shown to exhibit vasodilatory effects, reduce blood pressure, and improve cardiac function in animal models of heart failure.
Propriétés
IUPAC Name |
4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-3-5-15-29-19-9-11-20(12-10-19)30(26,27)25-18-8-6-7-17(16-18)21-13-14-22(24-23-21)28-4-2/h6-14,16,25H,3-5,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBPOUORQFAJLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.